AHU-377 sodium salt, also known as sacubitril, is an antihypertensive compound primarily utilized in the treatment of heart failure and hypertension. It functions as a neprilysin inhibitor, which means it blocks the enzyme neprilysin responsible for degrading various peptides that help regulate blood pressure. The molecular formula of AHU-377 sodium salt is , with a molar mass of approximately 433.473 g/mol .
AHU-377 sodium salt itself does not have a direct mechanism of action. It functions as a prodrug that gets converted to LBQ657, the active metabolite. LBQ657 inhibits neprilysin, an enzyme that breaks down natriuretic peptides (NPs) []. NPs are hormones that help regulate blood pressure and fluid balance in the body. By inhibiting neprilysin, LBQ657 increases NP levels, leading to vasodilation (blood vessel relaxation) and diuresis (increased urine production), ultimately reducing blood pressure and improving heart function [].
AHU-377 exhibits significant biological activity by inhibiting neprilysin, leading to increased levels of beneficial peptides such as atrial and brain natriuretic peptides. These peptides help lower blood pressure by reducing blood volume and promoting vasodilation. Additionally, AHU-377 increases bradykinin levels, which can lead to side effects such as edema in some patients .
The synthesis of AHU-377 sodium salt can be summarized as follows:
This multi-step synthetic route allows for the efficient production of AHU-377 while maintaining high purity and yield .
Several compounds are similar to AHU-377 sodium salt in terms of their mechanism of action or therapeutic use:
Compound Name | Mechanism | Primary Use |
---|---|---|
Valsartan | Angiotensin II receptor blocker | Hypertension, heart failure |
Enalapril | Angiotensin-converting enzyme inhibitor | Hypertension, heart failure |
Lisinopril | Angiotensin-converting enzyme inhibitor | Hypertension, heart failure |
Captopril | Angiotensin-converting enzyme inhibitor | Hypertension, heart failure |
AHU-377 stands out due to its dual mechanism of action—both inhibiting neprilysin and promoting beneficial peptide levels while simultaneously blocking angiotensin receptors when used in combination with valsartan. This unique profile allows for enhanced therapeutic efficacy in managing heart failure compared to other compounds that primarily target either the renin-angiotensin system or neprilysin alone .
AHU-377 sodium salt, chemically known as sodium 4-(((2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoate, exhibits distinct solubility characteristics that are significantly influenced by pH conditions and solvent systems [1] [2]. The compound demonstrates freely soluble behavior in water when present in its complex form, with the aqueous solution maintaining a pH of 8.2 [3]. This alkaline pH contributes to the enhanced water solubility through ionization of the carboxylic acid moiety.
The partition coefficient data reveals important lipophilicity characteristics of AHU-377 sodium salt. The logarithmic distribution coefficient (Log D) at physiological pH conditions shows a value of 1.29 when measured in n-octanol/phosphate buffer at pH 6.8 [4]. This moderate lipophilicity indicates balanced membrane permeability characteristics suitable for pharmaceutical applications. The pKa value of 4.6 for the sacubitril moiety demonstrates that the compound exists predominantly in its ionized form at physiological pH, contributing to its enhanced water solubility [3].
Table 1: Solubility and Partition Coefficient Data for AHU-377 Sodium Salt
Solvent System | Solubility | pH Condition | Temperature |
---|---|---|---|
Water (complex form) | Freely soluble | 8.2 | 25°C |
DMSO | Slightly soluble | Not specified | 25°C |
Methanol | Slightly soluble | Not specified | 25°C |
Ethanol | ≥26.85 mg/mL (with ultrasonic) | Not specified | 25°C |
DMSO:PBS (1:3, pH 7.2) | 0.25 mg/mL (calcium salt) | 7.2 | 25°C |
Phosphate buffer (pH 6.8) | 4.8 mg/mL (enhanced formulation) | 6.8 | 25°C |
In organic solvents, AHU-377 sodium salt demonstrates slightly soluble characteristics in dimethyl sulfoxide (DMSO) and methanol [1]. Enhanced solubility can be achieved in ethanol with ultrasonic treatment, reaching concentrations of ≥26.85 mg/mL [5]. The compound shows significantly reduced solubility in mixed aqueous-organic systems, with DMSO:PBS (1:3, pH 7.2) supporting only 0.25 mg/mL for the calcium salt form [6].
The pH-dependent solubility profile indicates that AHU-377 sodium salt exhibits optimal solubility under neutral to slightly alkaline conditions. At pH values higher than 5.0, both sacubitril and valsartan components show high solubility, while acidic pH conditions result in substantially reduced solubility [7]. This pH-solubility relationship is consistent with the ionizable nature of the carboxylic acid groups present in the molecular structure.
Thermal analysis of AHU-377 sodium salt reveals complex thermal behavior dependent on crystalline form and environmental conditions. Differential scanning calorimetry (DSC) analysis demonstrates that crystalline Form A exhibits a characteristic endothermic peak at approximately 168°C with an enthalpy value of 98.31 J/g [8]. This high endothermic peak temperature and substantial enthalpy value indicate exceptional lattice stability for this crystalline form.
Multiple crystalline forms of AHU-377 sodium salt display distinct thermal profiles. Form B demonstrates dual endothermic peaks at 133°C and 159°C, suggesting a more complex thermal decomposition pathway [8]. Form C exhibits thermal events around 136 ± 5°C, while Forms D and E show lower thermal stability with melting points of 117 ± 5°C and 130 ± 5°C, respectively [8]. The amorphous form displays variable thermal behavior with reported melting points in the range of 159-160°C [8].
Table 2: Thermal Stability and Degradation Profile
Crystalline Form | DSC Endothermic Peak (°C) | Melting Point (°C) | Thermal Stability | Enthalpy (J/g) |
---|---|---|---|---|
Form A | 168 | 167-168 | High | 98.31 |
Form B | 133, 159 | Not specified | Moderate | Not specified |
Form C | 136 ± 5 | 136 ± 5 | Moderate | Not specified |
Form D | 117 ± 5 | 117 ± 5 | Lower | Not specified |
Form E | 130 ± 5 | 130 ± 5 | Moderate | Not specified |
Amorphous | Not specified | 159-160 | Variable | Not specified |
Thermogravimetric analysis (TGA) provides insights into the thermal decomposition patterns of AHU-377 sodium salt. The compound demonstrates thermal stability up to approximately 165°C before significant decomposition occurs [8]. Weight loss patterns indicate multi-stage decomposition processes, with initial weight loss attributed to moisture evaporation followed by structural decomposition at elevated temperatures.
The degradation pathways of AHU-377 sodium salt are multifaceted and dependent on environmental conditions. Under acidic conditions, the compound undergoes degradation with formation of various acidic degradation products [9]. Similarly, basic conditions promote degradation through alternative pathways, generating basic degradation products [9]. The compound exhibits susceptibility to oxidative degradation, particularly under hydrogen peroxide treatment, while demonstrating photostability with no significant photodegradation observed under standard ICH photostability testing conditions [9].
Table 3: Degradation Pathways and Stability Profile
Degradation Condition | Stability Profile | Degradation Products | Recommended pH Range |
---|---|---|---|
Acidic conditions | Unstable - degrades | Various acidic degradants | Avoid acidic pH |
Basic conditions | Unstable - degrades | Various basic degradants | Avoid basic pH |
Oxidative stress | Susceptible to oxidation | Oxidative impurities | pH 5-7 optimal |
Photodegradation | Stable - not photosensitive | No photodegradation | Any pH (light stable) |
High humidity | Deliquescence occurs | Increased impurities | pH 5-7 optimal |
Elevated temperature | Stable up to 165°C | Thermal decomposition | pH 5-7 optimal |
Irritant